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molecular formula C8H6FNO B1298646 2-Fluoro-4-methoxybenzonitrile CAS No. 94610-82-9

2-Fluoro-4-methoxybenzonitrile

Cat. No. B1298646
M. Wt: 151.14 g/mol
InChI Key: HWKUZTFIZATJPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05455274

Procedure details

A mixture of 2-fluoro-4-methoxy-benzonitrile (500 mg, 0.246 mmol) and pyridine hydrochloride (2.0 g, 17.2 mmol) is heated at 170° C. for 5 hours. The reaction is partitioned between ethyl acetate and 1N hydrochloric acid. The organic phase is washed with brine, dried over sodium sulfate, and concentrated in vacuo to afford 2-fluoro-4-hydroxy-benzonitrile.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([O:10]C)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].Cl.N1C=CC=CC=1>>[F:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)OC
Name
Quantity
2 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
170 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction is partitioned between ethyl acetate and 1N hydrochloric acid
WASH
Type
WASH
Details
The organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C#N)C=CC(=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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